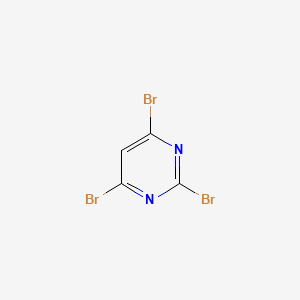

2,4,6-Tribromopyrimidine

描述

Significance in Heterocyclic Chemistry

Heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. openmedicinalchemistryjournal.comuomus.edu.iq The pyrimidine (B1678525) nucleus, in particular, is a core structure in numerous biologically active molecules, including nucleic acids. uomus.edu.iq

The significance of 2,4,6-Tribromopyrimidine in heterocyclic chemistry stems from its highly functionalized nature. The three bromine atoms are electron-withdrawing, which activates the pyrimidine ring for certain reactions while deactivating other positions, allowing for precise chemical modifications. smolecule.com This controlled reactivity is a valuable asset for synthetic chemists aiming to build complex molecular architectures. Its stability and reactivity profile make it a key building block for creating novel compounds with specific, desired properties for various applications. netascientific.com

Role as a Versatile Synthetic Intermediate

The primary role of this compound in academic research is as a versatile synthetic intermediate. The three bromine atoms serve as reactive sites, or "handles," that can be selectively replaced through various reactions, most notably nucleophilic substitutions and metal-catalyzed cross-coupling reactions. smolecule.com

This reactivity allows for the systematic and controlled introduction of different functional groups onto the pyrimidine core. For instance, researchers have demonstrated that reacting this compound with sodium methoxide (B1231860) results in the selective replacement of bromine atoms to form compounds like 4-bromo-2,6-dimethoxypyrimidine. nih.govbangor.ac.uk This selectivity is crucial for building complex target molecules.

Recent advancements in photoredox catalysis have further expanded its utility. Scientists have developed methods for the chromoselective (wavelength-dependent) substitution of the bromine atoms. researchgate.netbeilstein-journals.org By using a specific dye catalyst and different colors of light, it is possible to control whether one or two bromine atoms are replaced in a single reaction vessel. researchgate.netbeilstein-journals.org For example, using a rhodamine 6G catalyst, irradiation with green light leads to a mono-substituted product, while blue light yields a di-substituted product. beilstein-journals.org This level of control opens up new pathways for creating highly complex and diverse molecular structures from a single, readily available starting material.

Table 1: Selected Synthetic Transformations of this compound

| Reaction Type | Reagents & Conditions | Product | Research Focus |

|---|---|---|---|

| Nucleophilic Substitution | Sodium methoxide (2 equiv.), Methanol, 0 °C to RT | 4-Bromo-2,6-dimethoxypyrimidine | Synthesis of substituted pyrimidines nih.govbangor.ac.uk |

| Zinc Insertion | Zn/LiCl, 25 °C, 4 h | 2,4-Dibromo-6-(chlorozincio)pyrimidine | Formation of organozinc reagents for subsequent coupling acs.org |

| Photoredox C-C Arylation (Mono-substitution) | Rhodamine 6G catalyst, Green light (λ = 530 nm), 1,3,5-Trimethoxybenzene | 2,4-Dibromo-6-(2,4,6-trimethoxyphenyl)pyrimidine | Chromoselective and controlled C-H arylation researchgate.netbeilstein-journals.org |

| Photoredox C-C Arylation (Di-substitution) | Rhodamine 6G catalyst, Blue light (λ = 455 nm), N-Methylpyrrole | 2-Bromo-4,6-di(1-methyl-1H-pyrrol-2-yl)pyrimidine | Chromoselective and controlled C-H arylation researchgate.netbeilstein-journals.org |

| Reaction with Tertiary Amines | Triethylamine, Toluene, Reflux | 2-(Diethylamino)-4,6-dibromopyrimidine | Synthesis of monoamino-substituted halogenated pyrimidines google.com |

Overview of Research Trajectories

The study of this compound began in the mid-20th century, as part of broader explorations into halogenated pyrimidine derivatives. smolecule.com Early synthetic methods involved the direct bromination of pyrimidine precursors or the use of barbituric acid with brominating agents like phosphorus oxybromide (POBr₃). smolecule.comthermofisher.com

Initial research focused on understanding its basic reactivity and exploring its potential as a building block. Over time, its application has expanded significantly. Research trajectories have moved from simple substitution reactions to more sophisticated and highly selective transformations. A major area of focus has been its use as a precursor for pharmaceuticals, such as in the synthesis of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors for potential cancer therapies. smolecule.com It is also a key intermediate in the development of agrochemicals, including fungicides and herbicides. netascientific.com

The latest research explores cutting-edge synthetic methodologies, such as the use of photoredox catalysis to achieve previously difficult selective functionalizations. researchgate.netbeilstein-journals.org This allows for sequential, one-pot reactions to build molecular complexity efficiently. researchgate.net Current studies also investigate its use in materials science as a precursor for polymers and other advanced materials with tailored properties. netascientific.com The trajectory of research on this compound showcases a continuous evolution from a simple halogenated heterocycle to a sophisticated tool in modern synthetic chemistry.

属性

IUPAC Name |

2,4,6-tribromopyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBr3N2/c5-2-1-3(6)9-4(7)8-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHEYFWKLKMOHCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBr3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90293181 | |

| Record name | 2,4,6-Tribromopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36847-11-7 | |

| Record name | 36847-11-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Tribromopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Tribromopyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2,4,6 Tribromopyrimidine Derivatives

Classical and Established Synthetic Routes

Traditional methods for modifying the 2,4,6-tribromopyrimidine core have laid the groundwork for the synthesis of a diverse array of functionalized pyrimidines. These routes are valued for their reliability and scalability.

Nucleophilic Substitution Reactions of this compound

The pyrimidine (B1678525) ring is inherently electron-deficient, which makes halogenated pyrimidines excellent substrates for nucleophilic aromatic substitution (SNAr) reactions. researchgate.net In 2,4,6-trihalopyrimidines, the positions are not equally reactive. The C4 and C6 positions are generally more susceptible to nucleophilic attack than the C2 position. This regioselectivity is attributed to the electronic activation by the two ring nitrogen atoms.

However, the selectivity can be influenced by several factors, including the nature of the nucleophile and the specific halogen present. For instance, in reactions with 5-chloro-2,4,6-trifluoropyrimidine, as the steric bulk of the incoming nucleophile increases, there is a greater tendency for substitution to occur at the less sterically hindered C2 position. beilstein-journals.org While direct studies on this compound are less common, similar principles of regioselectivity are expected to apply, with initial substitution favoring the C4/C6 positions. A variety of nitrogen, oxygen, and sulfur-based nucleophiles can be employed to displace the bromine atoms, leading to mono-, di-, or tri-substituted products depending on the reaction conditions.

Halogen Exchange Reactions for Pyrimidine Derivatization

Halogen exchange, often referred to as a Finkelstein-type reaction, is a method to replace one halogen with another. wikipedia.org This can be particularly useful for creating more reactive intermediates or for introducing fluorine, which can significantly alter the biological properties of a molecule. For example, brominated pyrimidines can be converted to their corresponding fluoro or chloro derivatives. The classic Finkelstein reaction involves treating an alkyl bromide with sodium iodide in acetone to yield an alkyl iodide, driven by the precipitation of sodium bromide. wikipedia.org

While aromatic halides are generally less reactive in such exchanges, these reactions can be facilitated under specific conditions, sometimes requiring metal catalysis. wikipedia.org This methodology allows for the strategic modification of the this compound scaffold to introduce a different halogen, thereby tuning the reactivity for subsequent derivatization steps.

Condensation and Cyclization Approaches to Pyrimidine Scaffolds

The fundamental approach to constructing the pyrimidine ring itself involves the condensation of a three-carbon component with a compound containing an N-C-N fragment, such as guanidine, urea, or amidine derivatives. researchgate.netbu.edu.eg To synthesize a 2,4,6-trihalogenated pyrimidine, appropriate precursors must be chosen.

One classical method involves the cyclocondensation of malonic acid derivatives with urea or guanidine. For instance, barbituric acid (pyrimidine-2,4,6(1H,3H,5H)-trione) can be formed and subsequently halogenated to yield the target compound. This approach is foundational for creating the core pyrimidine structure before introducing the desired bromo-substituents. researchgate.net

Advanced Catalytic Functionalization

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. Palladium-catalyzed reactions are particularly prominent in the functionalization of heterocyclic compounds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. Halogenated pyrimidines are highly effective substrates for these transformations due to the electron-deficient nature of the pyrimidine ring. researchgate.net

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex. mdpi.com This reaction is widely used for the arylation and heteroarylation of pyrimidine cores.

For polyhalogenated pyrimidines like this compound, regioselectivity is a key consideration. Studies on analogous 2,4,6-trihalopyrido[2,3-d]pyrimidines have shown that the Suzuki coupling can be performed sequentially and with high regioselectivity. The order of reactivity is often C4 > C2 > C6, which can be rationalized by the electronic properties of the heterocyclic core. academie-sciences.fr Similarly, for 2,4-dichloropyrimidine, Suzuki coupling typically occurs selectively at the C4 position. mdpi.com

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and controlling selectivity. Common catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and catalysts based on bulky, electron-rich dialkylbiaryl phosphine ligands, which are effective for a broad range of substrates, including heteroaryl systems. nih.govmdpi.com Microwave irradiation has also been employed to accelerate these reactions, leading to efficient synthesis of C4-substituted pyrimidines in short reaction times. mdpi.com

The table below summarizes typical conditions for the Suzuki-Miyaura coupling of halogenated pyrimidines with various boronic acids.

| Halogenated Pyrimidine | Boronic Acid | Catalyst (mol%) | Base | Solvent | Conditions | Product | Yield (%) |

| 2,4,6-Trichloropyrido[2,3-d]pyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/Ethanol (B145695) | 110 °C | 2,4-Dichloro-6-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine | 83 |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | Reflux | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | 85 |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | MW, 100 °C, 15 min | 2-Chloro-4-phenylpyrimidine | 95 |

| 4,6-Dichloropyrimidine | 5-Pyrimidylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 95 °C | 4,6-bis(5-Pyrimidyl)pyrimidine | 56 |

This table presents data from various sources for illustrative purposes. academie-sciences.frmdpi.comsemanticscholar.orgnih.gov

Buchwald-Hartwig Amination in Pyrimidine Synthesis

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction has proven to be a powerful tool for the synthesis of aryl amines from aryl halides and primary or secondary amines. organic-chemistry.orgyoutube.com Its development has significantly expanded the possibilities for C-N bond formation, offering a more versatile and milder alternative to traditional methods. wikipedia.org

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve several key steps: oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine to the resulting Pd(II) complex, deprotonation of the amine, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. libretexts.orgnih.gov The choice of ligands is critical to the success of the reaction, with bulky, electron-rich phosphine ligands such as XPhos, SPhos, and BrettPhos often employed to enhance catalyst stability and reactivity. youtube.com

In the context of pyrimidine chemistry, the Buchwald-Hartwig amination has been successfully applied to the synthesis of various aminopyrimidine derivatives. For instance, new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives were synthesized using dichlorobis(triphenylphosphine)Pd(II), xantphos, and sodium tert-butoxide in refluxing toluene. nih.gov This methodology has also been utilized in the synthesis of phenylurea-pyrimidine derivatives starting from 2,4,6-trichloropyrimidine, where the C-N bond formation was achieved through this palladium-catalyzed reaction. researchgate.net The reaction conditions can be optimized to achieve high yields and regioselectivity, even with challenging substrates. thieme-connect.com For example, microwave-assisted Buchwald-Hartwig double amination has been shown to be a rapid and promising approach for synthesizing certain classes of compounds. acs.org

The table below summarizes representative examples of Buchwald-Hartwig amination reactions in pyrimidine synthesis.

| Aryl Halide | Amine | Catalyst System | Product | Yield (%) | Reference |

| 2,4-dichloro-6-phenylpyrimidine | Morpholine | Pd2(dba)3 / XPhos | 4-morpholino-2-chloro-6-phenylpyrimidine | 95 | thieme-connect.com |

| 2-chloro-4-(pyridin-3-yl)pyrimidine | Aniline | PdCl2(PPh3)2 / Xantphos | N-phenyl-4-(pyridin-3-yl)pyrimidin-2-amine | 82 | nih.gov |

| 2,4,6-trichloropyrimidine | Phenylurea | Palladium Catalyst | Phenylurea-substituted pyrimidine | - | researchgate.net |

Photoredox Catalysis for Selective Functionalization

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling a wide range of chemical transformations under mild conditions. nih.gov This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates. nicewiczlaboratory.com These intermediates can then participate in various bond-forming reactions, offering unique reactivity and selectivity that is often complementary to traditional thermal methods. thieme-connect.de

The selective functionalization of polyhalogenated heterocycles is a significant challenge in synthetic chemistry. Photoredox catalysis offers a promising solution by enabling the selective activation of specific C-Br bonds based on their electronic properties. In the case of this compound, the different electronic environments of the bromine atoms at the C2, C4, and C6 positions can be exploited to achieve chromoselective mono- and disubstitution. By carefully selecting the photocatalyst, light wavelength, and reaction conditions, it is possible to control which C-Br bond is preferentially cleaved, leading to the formation of a specific radical intermediate that can then be trapped by a suitable coupling partner.

Photoinduced electron transfer (PET) is a key mechanism in photoredox catalysis that allows for the generation of aryl radicals from aryl halides. nih.gov These aryl radicals can then undergo C-C bond formation with various coupling partners. In the context of this compound, sequential C-C arylation can be achieved by a stepwise functionalization of the C-Br bonds. The first arylation can be directed to a specific position, and then a second, different aryl group can be introduced at another position. This sequential approach allows for the synthesis of unsymmetrically substituted pyrimidine derivatives with high precision.

The radical intermediates generated through photoredox catalysis can participate in a variety of coupling reactions beyond C-C bond formation. researchgate.net For example, they can be coupled with nucleophiles containing heteroatoms such as nitrogen, oxygen, and sulfur, leading to the formation of C-N, C-O, and C-S bonds, respectively. This versatility allows for the introduction of a wide range of functional groups onto the pyrimidine core, further expanding the chemical space accessible from this compound.

Magnesium and Zinc Mediated Functionalization

Organometallic reagents, particularly those derived from magnesium (Grignard reagents) and zinc, are fundamental tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net These reagents offer a powerful means to functionalize halogenated compounds like this compound.

The halogen-magnesium exchange reaction is a widely used method for the preparation of Grignard reagents from organic halides that may not be amenable to direct insertion of magnesium. harvard.edu This reaction involves the treatment of an organic halide with an alkylmagnesium reagent, typically isopropylmagnesium chloride (i-PrMgCl) or a related derivative, to generate a new Grignard reagent. clockss.org The use of i-PrMgCl in the presence of lithium chloride (LiCl), often referred to as the "turbo-Grignard" reagent, can significantly accelerate the exchange process and improve its efficiency, even at low temperatures. nih.gov

This methodology can be applied to this compound to selectively generate a pyrimidylmagnesium species. The regioselectivity of the exchange can often be controlled by the reaction conditions and the directing effects of other substituents on the pyrimidine ring. uni-muenchen.de Once formed, the pyrimidyl Grignard reagent can be reacted with a wide variety of electrophiles to introduce new functional groups. nih.govnih.gov For example, reaction with aldehydes or ketones will yield the corresponding alcohols, while reaction with carbon dioxide will produce a carboxylic acid. This method provides a versatile and powerful route for the functionalization of the pyrimidine core. nih.govorganic-chemistry.org

The table below provides examples of functional groups that can be introduced via halogen-magnesium exchange followed by reaction with an electrophile.

| Electrophile | Functional Group Introduced |

| Aldehyde/Ketone | Secondary/Tertiary Alcohol |

| Carbon Dioxide | Carboxylic Acid |

| Alkyl Halide | Alkyl Group |

| Allyl Bromide | Allyl Group |

| Weinreb Amide | Ketone |

Zinc-mediated functionalization offers an alternative to magnesium-based methods. nih.gov Organozinc reagents are generally less reactive than their Grignard counterparts, which can be advantageous in the presence of sensitive functional groups. rsc.org Similar to the halogen-magnesium exchange, a halogen-zinc exchange can be performed, or the organozinc reagent can be generated by direct insertion of zinc metal. nih.gov These organozinc reagents can then participate in various cross-coupling reactions, such as the Negishi coupling, to form new C-C bonds.

Organozinc Reagent Applications in Pyrimidine Chemistry

Organozinc reagents have emerged as powerful tools in the construction of carbon-carbon bonds due to their high functional group tolerance and moderate reactivity. In the context of pyrimidine chemistry, particularly with polyhalogenated substrates like this compound, organozinc reagents offer a strategic advantage for selective functionalization through palladium- or nickel-catalyzed cross-coupling reactions, most notably the Negishi coupling.

The reactivity of the halogen atoms on the pyrimidine ring is differentiated, with the bromine at the C4 and C6 positions being generally more susceptible to substitution than the one at the C2 position. This inherent reactivity allows for a degree of regioselectivity in cross-coupling reactions. By carefully controlling the reaction conditions—such as the catalyst, ligands, and temperature—it is possible to achieve selective, sequential, or exhaustive substitution of the bromine atoms.

While specific studies detailing the Negishi coupling on this compound are not extensively documented in the reviewed literature, the principles of this reaction are well-established for a variety of halo- and polyhalo-heterocycles. For instance, the palladium-catalyzed cross-coupling of di- and trihalogenated pyridines and pyrimidines demonstrates the feasibility of such transformations. It is anticipated that the reaction of this compound with an organozinc reagent (R-ZnX) in the presence of a suitable palladium catalyst, such as Pd(PPh₃)₄, would proceed with initial substitution at the more reactive C4/C6 positions.

Table 1: Plausible Regioselective Negishi Coupling of this compound

| Entry | Organozinc Reagent (R-ZnX) | Catalyst/Ligand | Expected Major Product(s) |

| 1 | Aryl-ZnCl | Pd(PPh₃)₄ | 4-Aryl-2,6-dibromopyrimidine and 4,6-Diaryl-2-bromopyrimidine |

| 2 | Alkyl-ZnBr | Pd(dppf)Cl₂ | 4-Alkyl-2,6-dibromopyrimidine |

| 3 | Alkenyl-ZnBr | Pd₂(dba)₃ / XPhos | 4-Alkenyl-2,6-dibromopyrimidine |

This selectivity is crucial for the stepwise synthesis of complex, unsymmetrically substituted pyrimidines. Following the initial coupling, the remaining bromine atoms can be targeted in subsequent cross-coupling reactions with different organozinc reagents or other organometallic species, leading to highly functionalized pyrimidine derivatives. The milder nature of organozinc reagents compared to their organolithium or Grignard counterparts often results in cleaner reactions with higher yields, a significant advantage when working with multifunctional molecules.

Multicomponent and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. Multicomponent reactions (MCRs) and microwave-assisted synthesis are at the forefront of this movement, offering advantages such as reduced reaction times, lower energy consumption, and often, higher yields compared to traditional methods.

Microwave irradiation has been widely adopted in organic synthesis to accelerate a variety of reactions. In the context of modifying this compound, microwave heating can be particularly effective for promoting cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings. The rapid and efficient heating provided by microwaves can lead to significantly shorter reaction times and, in some cases, improved regioselectivity.

For example, the microwave-assisted Suzuki-Miyaura coupling of 2,4-dichloropyrimidines has been shown to proceed with high efficiency and regioselectivity, favoring substitution at the C4 position. It is highly probable that similar outcomes could be achieved with this compound, allowing for the rapid and selective introduction of aryl or heteroaryl moieties.

Furthermore, microwave-assisted nucleophilic aromatic substitution (SNAr) reactions provide a powerful tool for the introduction of various functionalities. The bromine atoms on the this compound scaffold can be displaced by a range of nucleophiles, such as amines, alkoxides, and thiolates, under microwave irradiation. This approach allows for the rapid synthesis of libraries of substituted pyrimidines.

Table 2: Examples of Microwave-Assisted Reactions for Pyrimidine Functionalization

| Reaction Type | Substrate | Reagents | Conditions | Product Type |

| Suzuki-Miyaura Coupling | 2,4-Dichloropyrimidine | Arylboronic acid, Pd(PPh₃)₄, Base | Microwave, 10-20 min | 4-Aryl-2-chloropyrimidine |

| Nucleophilic Aromatic Substitution | 2,4,6-Trichloropyrimidine | Amine, Base | Microwave, 5-15 min | Amino-substituted chloropyrimidines |

The application of these microwave-assisted techniques to this compound would enable the efficient synthesis of a wide range of derivatives, which would be valuable for screening in drug discovery and materials science applications.

While the focus of this article is on the derivatization of the pre-formed this compound ring, it is pertinent to briefly touch upon sustainable methods for the construction of the pyrimidine core itself, particularly those that might lead to halogenated derivatives. Traditional pyrimidine syntheses often rely on urea or guanidine as the nitrogen source. However, more sustainable approaches are being explored that utilize alternative and more atom-economical nitrogen sources.

Ammonium salts, such as ammonium acetate, have been successfully employed as the sole nitrogen source in multicomponent reactions for the synthesis of substituted pyrimidines. These reactions often proceed via a one-pot condensation of a ketone, an aldehyde, and the ammonium salt, sometimes under microwave irradiation. While the direct synthesis of this compound using this method has not been reported, the versatility of multicomponent reactions suggests that with appropriately chosen precursors, this approach could be adapted to produce halogenated pyrimidine scaffolds.

For instance, a multicomponent reaction involving a brominated diketone or a related precursor with an aldehyde and ammonium acetate could potentially lead to the formation of a brominated pyrimidine ring. Such a strategy would align with the principles of green chemistry by reducing the number of synthetic steps and utilizing readily available starting materials. The development of such sustainable routes to halogenated pyrimidines would be a significant advancement in the field.

Reactivity and Mechanistic Investigations of 2,4,6 Tribromopyrimidine

Reaction Pathway Elucidation for Substitution Reactions

The primary reaction pathway for the functionalization of 2,4,6-tribromopyrimidine is nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks one of the electron-deficient carbon atoms bearing a bromine atom, leading to the formation of a high-energy anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyrimidine (B1678525) ring is temporarily disrupted in this intermediate. The subsequent departure of the bromide leaving group restores the aromaticity and yields the substituted pyrimidine product.

The positions 2, 4, and 6 of the pyrimidine ring are activated towards nucleophilic attack due to their ortho or para relationship to the ring nitrogen atoms. stackexchange.com The stability of the Meisenheimer intermediate is a key factor in determining the feasibility and regioselectivity of the substitution. Resonance forms that place the negative charge on the electronegative nitrogen atoms are particularly stabilizing, which is possible when the attack occurs at the 2, 4, or 6 positions. stackexchange.com

Studies on related trihalogenated pyrimidines, such as 2,4,6-trichloropyrimidine, have shown that the regioselectivity of the substitution can be controlled by reaction conditions and the nature of the nucleophile. beilstein-journals.org For instance, sequential nucleophilic substitution processes can be employed to introduce different functional groups at specific positions. While direct experimental data on this compound is limited in the available literature, the principles of SNAr reactions on analogous compounds provide a strong basis for predicting its reactivity.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent another significant pathway for the substitution of the bromine atoms in this compound. academie-sciences.frresearchgate.net These reactions typically proceed via a catalytic cycle involving oxidative addition of the bromopyrimidine to a palladium(0) complex, transmetalation with an organoboron reagent, and reductive elimination to afford the coupled product and regenerate the catalyst. core.ac.uk The regioselectivity of these cross-coupling reactions can often be controlled by the choice of ligands, catalyst, and reaction conditions. nih.gov

Below is a table summarizing the expected reactivity of this compound in common substitution reactions based on the behavior of analogous compounds.

| Reaction Type | Reagents | Expected Product(s) | General Mechanistic Pathway |

| Nucleophilic Aromatic Substitution | Amines, Alkoxides, Thiolates | Mono-, di-, or tri-substituted pyrimidines | SNAr (Addition-Elimination) |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Pd catalyst, base | 2,4,6-Tri(hetero)arylpyrimidines | Oxidative Addition, Transmetalation, Reductive Elimination |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, base | 2,4,6-Trialkynylpyrimidines | Oxidative Addition, Transmetalation, Reductive Elimination |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | 2,4,6-Triaminopyrimidines | Oxidative Addition, Ligand Exchange, Reductive Elimination |

Mechanistic Studies of Photoredox-Catalyzed Transformations

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of a wide range of chemical bonds under mild conditions. While specific studies on this compound are not extensively documented, the principles of photoredox catalysis can be applied to understand its potential transformations. These reactions typically involve the generation of highly reactive radical intermediates through single-electron transfer (SET) processes.

In a typical photoredox catalytic cycle, a photocatalyst absorbs visible light and is promoted to an excited state. This excited-state photocatalyst can then act as either a potent oxidant or reductant. In the context of this compound, a reductive quenching cycle could be envisioned where the excited photocatalyst transfers an electron to the bromopyrimidine. This would lead to the formation of a radical anion, which could then fragment to release a bromide ion and a pyrimidinyl radical. This radical could then participate in subsequent bond-forming reactions.

Alternatively, in an oxidative quenching cycle, the excited photocatalyst could accept an electron from a suitable donor, generating a reduced form of the photocatalyst and a radical cation of the donor. The reduced photocatalyst could then transfer an electron to this compound to initiate the formation of the pyrimidinyl radical.

The feasibility of these electron transfer processes is dependent on the redox potentials of the photocatalyst and the substrates. The electron-deficient nature of the this compound ring suggests that it would be a suitable acceptor for an electron in a reductive quenching cycle or from a reduced photocatalyst in an oxidative quenching cycle.

The excited state species of the photocatalyst is central to the functionalization of pyrimidines in these transformations. Upon excitation, the photocatalyst possesses enhanced redox capabilities, enabling it to engage in single-electron transfer with substrates that are unreactive in their ground states. The nature of the excited state, whether it is a singlet or a triplet state, can influence the reaction efficiency and pathway.

For pyrimidine functionalization, the generation of a pyrimidinyl radical from the excited state-mediated electron transfer is a key step. This radical is a versatile intermediate that can undergo a variety of transformations, such as addition to π-systems or coupling with other radicals. For example, in the context of C-H functionalization of pyridines and other azines, photochemically generated pyridinyl radicals have been shown to undergo effective coupling with allylic radicals. nih.govacs.org A similar strategy could potentially be applied to this compound, where the photogenerated pyrimidinyl radical could be trapped by a suitable radical partner.

The following table outlines a plausible general mechanism for the photoredox-catalyzed functionalization of this compound.

| Step | Process | Description |

| 1. Light Absorption | Photocatalyst (PC) + hν → PC | The photocatalyst absorbs visible light and is promoted to an excited state. |

| 2. Electron Transfer | PC + this compound → PC•+ + [this compound]•- | The excited photocatalyst transfers an electron to the pyrimidine. |

| 3. Fragmentation | [this compound]•- → 2,4-Dibromo-6-pyrimidinyl radical + Br- | The radical anion fragments to form a pyrimidinyl radical. |

| 4. Radical Coupling | 2,4-Dibromo-6-pyrimidinyl radical + Nu• → Functionalized Pyrimidine | The pyrimidinyl radical couples with a nucleophilic radical. |

| 5. Catalyst Regeneration | PC•+ + Sacrificial Electron Donor → PC | The photocatalyst is returned to its ground state to complete the cycle. |

Stereochemical and Regiochemical Control in Pyrimidine Derivatization

Controlling the stereochemistry and regiochemistry of reactions involving this compound is crucial for the synthesis of well-defined, functional molecules.

Regiochemical Control: In nucleophilic aromatic substitution reactions, the three bromine atoms at positions 2, 4, and 6 are not equivalent. The 4- and 6-positions are electronically similar and are generally more activated towards nucleophilic attack than the 2-position due to the combined electron-withdrawing effects of the two ring nitrogens. However, steric hindrance from adjacent substituents can influence the site of attack. By carefully selecting the nucleophile and reaction conditions, it is often possible to achieve selective substitution at one position over the others. For instance, a bulky nucleophile might preferentially attack the less sterically hindered position.

In palladium-catalyzed cross-coupling reactions, regioselectivity can be dictated by the relative rates of oxidative addition at the different C-Br bonds. This can be influenced by the electronic and steric environment of each bromine atom, as well as the nature of the palladium catalyst and its ligands. For example, in the Suzuki coupling of 2,4-dichloropyrimidines, selective reaction at the C4-position has been achieved. mdpi.com Similar selectivity could be anticipated for this compound.

Stereochemical Control: Achieving stereochemical control in the derivatization of this compound becomes relevant when a new chiral center is introduced during the reaction. For example, if a nucleophile containing a chiral center is used, the reaction could potentially lead to the formation of diastereomers. The stereochemical outcome would depend on the transition state geometries and any non-covalent interactions that differentiate the energies of the diastereomeric transition states.

Advanced Spectroscopic and Analytical Characterization of 2,4,6 Tribromopyrimidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Both Proton (¹H) and Carbon-13 (¹³C) NMR are critical for the structural verification of 2,4,6-tribromopyrimidine. Due to the molecule's symmetry, the two bromine atoms at positions 4 and 6 are chemically equivalent.

The ¹H NMR spectrum is expected to be relatively simple, showing a single signal corresponding to the proton at the C-5 position. The chemical shift of this proton would be influenced by the deshielding effects of the adjacent bromine atoms and the nitrogen atoms within the pyrimidine (B1678525) ring.

The ¹³C NMR spectrum, typically acquired with proton decoupling, would display three distinct signals for the three unique carbon environments in the molecule: C-2, C-4/C-6 (which are equivalent), and C-5. libretexts.org The carbon atoms directly bonded to the highly electronegative bromine atoms (C-2, C-4, C-6) are expected to appear at a lower field (higher ppm value) compared to the carbon at C-5. The specific chemical shifts provide a unique fingerprint for the molecule's carbon skeleton.

Table 1: Predicted NMR Chemical Shifts for this compound Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity (Proton-Coupled) |

| ¹H | H-5 | 8.5 - 9.0 | Singlet |

| ¹³C | C-2 | 155 - 160 | Singlet |

| ¹³C | C-4, C-6 | 150 - 155 | Singlet |

| ¹³C | C-5 | 115 - 120 | Doublet |

Beyond simple structural identification, NMR can provide insights into molecular dynamics through the study of nuclear relaxation phenomena. One such mechanism is scalar relaxation of the second kind (SC2), also known as SR2K. nih.gov This process occurs when a nucleus (Spin A) is scalar-coupled (J-coupled) to another nucleus (Spin B) that has a fast relaxation rate. nih.gov This is particularly relevant when Spin B is a quadrupolar nucleus, such as bromine (⁷⁹Br and ⁸¹Br), which relaxes rapidly.

In this compound, the carbon atoms C-2, C-4, and C-6 are directly bonded to bromine atoms. The rapid quadrupolar relaxation of the bromine nuclei can provide an efficient relaxation pathway for the attached carbons via the ¹J(¹³C-Br) coupling. This interaction can lead to significant broadening of the NMR signals for these carbons. The extent of this line broadening is dependent on several factors, including the magnitude of the scalar coupling constant, the relaxation time of the bromine nucleus, and the magnetic field strength. By analyzing these line shapes, researchers can gain valuable information about the electronic environment at the carbon-bromine bond and the rotational dynamics of the molecule in solution. nih.gov

Mass Spectrometry Techniques in Pyrimidine Research

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an essential tool for confirming the molecular weight and elemental composition of newly synthesized compounds and for detecting and quantifying them in complex mixtures.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). thermofisher.com This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₄HBr₃N₂), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.

A key feature in the mass spectrum of a brominated compound is its distinctive isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). The presence of three bromine atoms in this compound results in a characteristic cluster of peaks for the molecular ion (M) and related ions, specifically at M, M+2, M+4, and M+6, with a relative intensity ratio of approximately 1:3:3:1. This pattern is a definitive indicator of a tribrominated species.

**Table 2: Theoretical Mass and Isotopic Data for this compound (C₄HBr₃N₂) **

| Property | Value |

| Formula | C₄HBr₃N₂ |

| Monoisotopic Mass | 315.7717 u |

| Isotopic Peaks | m/z |

| 315.77 | |

| 317.77 | |

| 319.77 | |

| 321.77 |

Exposomics is the comprehensive study of all exposures an individual is subjected to over their lifetime and how those exposures relate to health. Halogenated pyrimidines are of interest in this field due to their structural similarity to biological nucleobases and their use as radiosensitizers, which implies potential biological activity. nih.govnih.gov Their presence in the environment, whether from industrial processes or metabolic breakdown of parent compounds, necessitates sensitive detection methods.

Mass spectrometry, particularly when coupled with separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), is the premier analytical tool in exposomics. nih.gov These methods allow for the detection and quantification of trace levels of halogenated compounds like this compound in complex matrices such as water, soil, and biological tissues. The high sensitivity and selectivity of techniques like GC-HRMS enable researchers to monitor the environmental fate of these compounds, assess potential human exposure, and investigate their metabolic pathways and potential for bioaccumulation. nih.gov

Computational Chemistry and Theoretical Modeling of 2,4,6 Tribromopyrimidine Systems

Electronic Structure Calculations of 2,4,6-Tribromopyrimidine Derivatives

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability, reactivity, and spectroscopic characteristics. These calculations solve the time-independent Schrödinger equation to determine the distribution of electrons within the molecule. For halogenated pyrimidines and related compounds, methods like Density Functional Theory (DFT) and multireference quantum-chemical calculations are employed to investigate their electronic landscapes. nih.govrsc.org

Quantum Chemical Methods for Reaction Mechanism Prediction

Quantum chemical methods are instrumental in elucidating the detailed pathways of chemical reactions, including the identification of transient intermediates and transition states. By mapping the potential energy surface of a reaction, these computational techniques can predict reaction kinetics and thermodynamics, providing a deeper understanding of reaction feasibility and selectivity.

Theoretical studies on the synthesis of various pyrimidine (B1678525) derivatives showcase the power of these methods. For example, the mechanism for the formation of pyrido[2,3-d]pyrimidines has been investigated by breaking down the reaction into its constituent steps: Knoevenagel condensation, Michael addition, and cyclization. nih.gov Using quantum chemical calculations, the free energy of each elementary step can be determined to construct a comprehensive reaction profile. nih.gov Similarly, the mechanism of ipso-nitration in thieno[2,3-d]pyrimidin-4-ones has been studied using Hartree-Fock (HF) and DFT (B3LYP) approximations to calculate the energies and structures of intermediates and products. researchgate.net These approaches allow for the consideration of substituent effects, solvent influences, and tautomerism, thereby explaining the observed regioselectivity and reaction outcomes. researchgate.net Such methodologies are directly applicable to predict the reactivity of this compound in various chemical transformations.

Prediction of Spectroscopic Parameters

Computational chemistry provides essential tools for the prediction and interpretation of spectroscopic data, which is vital for structure elucidation and characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, and computational methods have become indispensable for accurately predicting NMR parameters. The calculation of chemical shifts and spin-spin coupling constants can help assign complex spectra, confirm stereochemistry, and understand electronic structure. researchgate.net

For halogenated aromatic compounds, DFT is a common method for predicting NMR parameters. Studies on fluorinated pyrimidines and benzenes have demonstrated the use of DFT to calculate fluorine-fluorine and carbon-fluorine spin-spin coupling constants. researchgate.net These calculations often involve dissecting the isotropic coupling constants into four key contributions: the Fermi contact (FC), spin-dipolar (SD), paramagnetic spin-orbit (PSO), and diamagnetic spin-orbit (DSO) terms. researchgate.net

The accuracy of these predictions is highly dependent on the chosen functional and basis set. For instance, the M06-2X functional with a cc-pVTZ basis set has been used in conjunction with the Gauge-Including Atomic Orbital (GIAO) method to model chemical shifts. researchgate.net For complex systems, such as a protein-inhibitor complex, a quantum-mechanical/molecular-mechanical (QM/MM) approach may be necessary. nih.gov In such studies, it has been shown that a sufficiently large QM region (e.g., a 7 Å buffer) is critical for obtaining converged chemical shift values. nih.gov

| Parameter | Computational Method | Functional / Basis Set | Application Example | Reference |

|---|---|---|---|---|

| Spin-Spin Coupling Constants (J) | DFT | Not specified / 6-311G** | Calculation of F-F couplings in 2,4,6-trifluoropyridine | researchgate.net |

| Isotropic Magnetic Shielding (Chemical Shift) | DFT (GIAO) | M06-2X / cc-pVTZ | Structure elucidation of natural products | researchgate.net |

| 19F Chemical Shifts | QM/MM | KT2 / pcS-1 | Prediction for a fluorinated inhibitor in an enzyme active site | nih.gov |

Molecular Dynamics Simulations of Pyrimidine-Based Systems

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into conformational dynamics, structural stability, and intermolecular interactions. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time.

MD simulations have been effectively combined with DFT calculations to analyze the properties of 2,4,6-triaminopyrimidine (B127396) as a potential prebiotic nucleobase. nih.gov These simulations help in understanding the structural characteristics of the corresponding ribonucleosides and oligonucleotides, including glycosidic bond conformation and the stability of helical structures. nih.gov Furthermore, mixed quantum-classical and trajectory surface-hopping dynamics have been employed to investigate the ultrafast excited-state dynamics of 2,4,6-triaminopyrimidine, revealing its photostability by identifying rapid non-radiative decay channels. rsc.orgnih.gov This type of simulation is crucial for understanding how molecules dissipate energy after absorbing UV light. These simulation techniques are powerful for exploring the dynamic behavior of this compound in various environments, such as in solution or within biological systems.

Applications of Quantum Algorithms in Pyrimidine Chemistry

The simulation of complex chemical systems is a promising application for quantum computers, which are expected to overcome the limitations of classical computers for certain types of problems. Quantum algorithms offer the potential for an exponential speedup in solving quantum chemistry problems, particularly for molecules with strong electron correlation where classical methods struggle. nih.govacs.org

Key quantum algorithms for chemistry include the Variational Quantum Eigensolver (VQE) and Quantum Phase Estimation (QPE). nih.govarxiv.org VQE is a hybrid quantum-classical algorithm well-suited for near-term quantum devices, where a quantum computer prepares a trial wavefunction and a classical computer optimizes its parameters. nih.gov QPE is a more resource-intensive algorithm that can, in principle, calculate the ground-state energy of a molecule to high precision. acs.org

To make these calculations feasible for large systems, multiscale quantum computing frameworks have been proposed. nih.govrsc.org In these approaches, the most computationally demanding part of a molecule (e.g., an active site) is treated with a quantum algorithm, while the rest of the system is handled by efficient classical methods. nih.govrsc.org This integration of different computational methods at various scales of resolution is essential for applying quantum computing to practical problems in drug discovery and material science. nih.gov While not yet applied specifically to this compound, these emerging quantum algorithms represent the future of computational chemistry and hold the promise of providing unprecedented accuracy in the study of pyrimidine derivatives and other complex molecules. arxiv.org

Applications of 2,4,6 Tribromopyrimidine Derivatives in Advanced Chemical Disciplines

Design and Synthesis of Biologically Active Pyrimidines

The pyrimidine (B1678525) nucleus is a fundamental structural motif in numerous biologically active molecules, including nucleic acids and various therapeutic agents. The ability to functionalize the pyrimidine ring at specific positions is crucial for modulating the pharmacological profile of the resulting compounds. 2,4,6-Tribromopyrimidine serves as a versatile starting material, enabling the introduction of various substituents at the 2, 4, and 6 positions through nucleophilic substitution reactions. This has facilitated the generation of extensive libraries of pyrimidine derivatives for screening against a wide range of biological targets.

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. wikipedia.org Its aberrant activation is a frequent event in many human cancers, making it a prime target for anticancer drug development. researchandmarkets.comyoutube.com Pyrimidine-based compounds have emerged as a prominent class of PI3K inhibitors, with many derivatives demonstrating potent and selective inhibitory activity. nih.govnih.gov

Researchers have successfully designed and synthesized novel series of pyrimidine derivatives with significant PI3K inhibitory potential. For instance, a series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives were developed and evaluated for their PI3K inhibitory potency. frontiersin.org One of the lead compounds, 17p , exhibited strong inhibitory activity against PI3Kα with an IC₅₀ value of 31.8 ± 4.1 nM, comparable to the positive control BKM-120 (IC₅₀: 44.6 ± 3.6 nM). frontiersin.org Notably, 17p also showed significant inhibitory activity against the PI3Kδ isoform (IC₅₀: 15.4 ± 1.9 nM). frontiersin.org The pyrimidine-5-carbonitrile scaffold was identified as a key pharmacophore for PI3K inhibition. frontiersin.org

In another study, novel inhibitors based on an indol-4-yl-pyrazolo[1,5-a]pyrimidine scaffold were designed and synthesized, yielding compounds with low nanomolar IC₅₀ values and high selectivity for the PI3Kδ isoform. mdpi.com The most potent compound, CPL302253 (54) , displayed an IC₅₀ of 2.8 nM for PI3Kδ. mdpi.com Furthermore, pyridopyrimidine scaffolds have been employed to design potent and selective PI3Kδ inhibitors. tandfonline.com Compounds A1 , A5 , and A7 from this series inhibited PI3Kδ at subnanomolar levels and demonstrated good isoform selectivity. tandfonline.com

The development of thienopyrimidine derivatives has also contributed to the arsenal of PI3K inhibitors. mdpi.com Compound 9a from a series of novel thienopyrimidine derivatives showed PI3Kα kinase inhibitory activity with an IC₅₀ of 9.47 ± 0.63 µM. mdpi.com

| Compound | Scaffold | Target Isoform | IC₅₀ (nM) |

|---|---|---|---|

| 17p | 2,4-dimorpholinopyrimidine-5-carbonitrile | PI3Kα | 31.8 ± 4.1 |

| 17p | 2,4-dimorpholinopyrimidine-5-carbonitrile | PI3Kδ | 15.4 ± 1.9 |

| BKM-120 (control) | N/A | PI3Kα | 44.6 ± 3.6 |

| CPL302253 (54) | indol-4-yl-pyrazolo[1,5-a]pyrimidine | PI3Kδ | 2.8 |

| 9a | thienopyrimidine | PI3Kα | 9470 ± 630 |

The human immunodeficiency virus (HIV) remains a major global health challenge, necessitating the continuous development of new and effective antiviral agents. nih.gov Pyrimidine derivatives have a long-standing history in antiviral research, with many approved drugs for HIV treatment incorporating this heterocyclic core. nih.govmdpi.comnih.gov The enzyme reverse transcriptase (RT) is a key target for anti-HIV-1 therapies. uochb.cz

A novel approach in anti-HIV drug design involves the development of "fleximer" base analogues. These molecules possess inherent flexibility, which may allow them to remain active against mutated forms of the virus. nih.gov The synthesis of a series of pyrimidine-based fleximer analogues has been reported, targeting the highly conserved nucleocapsid protein of HIV (NC). nih.govresearchgate.net These compounds were synthesized using palladium-catalyzed cross-coupling techniques. nih.gov

Furthermore, research into 2,4,5-trisubstituted pyrimidines has led to the identification of potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Structural modifications of a lead compound, K-5a2, resulted in the discovery of 16c , which exhibited highly potent anti-HIV-1 activities and an improved resistance profile compared to the approved drug etravirine. nih.gov The synthesis of these compounds often involves a multi-step process starting from commercially available materials like 2,4-dichloropyrimidine. nih.gov

The pyrimidine core is also a valuable scaffold in the development of new agrochemicals, including fungicides and insecticides. The discovery of novel pesticides with new modes of action is crucial to combat the increasing issue of pesticide resistance. acs.org

In this context, a series of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety were designed and synthesized. acs.org Bioassays revealed that these compounds possessed excellent insecticidal activity against several pests, including Mythimna separata, Aphis medicagini, and Tetranychus cinnabarinus. acs.org They also demonstrated fungicidal activity against Pseudoperonospora cubensis. acs.org

Additionally, research has explored the synthesis of pyrido[2,3-d]pyrimidine-2,4-dione−benzoxazinone hybrids as potential protoporphyrinogen oxidase (PPO) inhibitors for herbicidal applications. researchgate.net One of the most potent compounds, 11q , showed significantly higher activity against tobacco PPO than the commercial herbicide flumioxazin and displayed a broad spectrum of weed control in both pre- and post-emergence applications. researchgate.net The synthesis of such complex molecules often involves multi-step reaction sequences.

Halogenated pyrimidines, such as 2,4,6-trichloropyrimidine and its bromo-analogue, are versatile intermediates in the synthesis of a wide range of pharmaceutical compounds. cynorlaboratories.com The differential reactivity of the halogen atoms allows for sequential and site-selective substitution, enabling the construction of complex molecular architectures.

For example, 5-bromo-2,4-dichloropyrimidine has been used as a starting material for the multi-step synthesis of a novel series of 5-bromo-pyrimidine derivatives. nih.gov These compounds were evaluated as tyrosine kinase inhibitors, with several showing potent activity against Bcr/Abl kinase. nih.gov The synthesis of 2,4,6-tris(4-N-isopropylamidinophenyl)pyrimidine, a tricationic molecule with potential DNA binding affinity, was achieved starting from 1,3-di(4-bromophenyl)propen-3-one and 4-bromobenzamidine, with a key intermediate being 2,4,6-tris(4-bromophenyl)pyrimidine. nih.gov

Furthermore, 2,4,6-triaminopyrimidine (B127396), which can be synthesized from precursors like this compound, is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). nbinno.comchemimpex.com The synthesis of thiophene-linked pyrimidopyrimidines as potential pharmaceutical leads has also been reported, starting from thiophene-substituted chalcones and guanidine. ias.ac.in

Pyrimidine Derivatives in Functional Materials and Optoelectronics

Beyond their biological applications, pyrimidine derivatives are increasingly being explored for their potential in the development of advanced functional materials. Their unique electronic properties, thermal stability, and ability to participate in intermolecular interactions make them attractive candidates for applications in materials science and optoelectronics.

The electron-deficient nature of the pyrimidine ring makes it an excellent component for the design of materials with specific electronic and photophysical properties. A series of green butterfly-shaped thermally activated delayed fluorescence (TADF) emitters have been developed by integrating an electron-donating phenoxazine unit and an electron-accepting 2-substituted pyrimidine moiety into a D-π-A-π-D configuration. nih.gov

By modifying the substituent at the 2-position of the pyrimidine unit, researchers were able to fine-tune the emissive characteristics, thermal properties, and the energy gap between the singlet and triplet states of these molecules. nih.gov This optimization of optoelectronic properties led to the fabrication of green fluorescent organic light-emitting diodes (OLEDs) with a high peak forward-viewing external quantum efficiency (EQE) approaching 25% and a slow efficiency roll-off at high luminance. nih.gov

The following table summarizes the key performance metrics of the OLEDs based on these pyrimidine derivatives:

| Emitter | Maximum EQE (%) | Luminance at which EQE drops to 20% (cd/m²) |

|---|---|---|

| PXZPM | 24.8 | >1000 |

| PXZMePM | 23.5 | >1000 |

| PXZPhPM | 22.1 | >1000 |

Application in Optoelectronic Devices (e.g., OLEDs)

The electron-deficient nature of the pyrimidine ring makes it an excellent component for materials used in optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs). Derivatives of this compound serve as crucial precursors for the synthesis of advanced materials, including thermally activated delayed fluorescence (TADF) emitters. The tribrominated core allows for the strategic, stepwise introduction of various electron-donating and accepting groups, enabling the precise tuning of the final molecule's photophysical properties.

A representative synthetic strategy to create functional optoelectronic materials begins with 2,4,6-trihalopyrimidines, such as the closely related 2,4,6-trichloropyrimidine. This compound undergoes a sequence of regioselective palladium-catalyzed Suzuki cross-coupling reactions to build a complex molecular architecture. nih.gov The reactivity of the halogen atoms on the pyrimidine ring is not uniform; the positions at C4 and C6 are generally more reactive than the C2 position. This difference allows for a controlled, stepwise synthesis.

For instance, in the synthesis of pyrimidine-based four-coordinate boron complexes for TADF applications, the first step involves a regioselective Suzuki coupling at one of the more reactive C4/C6 positions. nih.gov Subsequently, a double Suzuki coupling is performed to substitute the remaining two halogen atoms. nih.gov This sequential approach enables the construction of donor-acceptor molecules where the pyrimidine core acts as the electron-accepting unit. These molecules are designed to have a small energy gap between their singlet and triplet excited states (ΔE_ST), a key requirement for TADF. nih.gov By facilitating the upconversion of non-radiative triplet excitons to radiative singlet excitons, these materials can theoretically achieve 100% internal quantum efficiency in OLED devices.

The research findings for a synthetic pathway starting from a 2,4,6-trihalopyrimidine to produce TADF-based OLED materials are detailed below.

| Step | Reactant 1 | Reactant 2 | Reaction Type | Product | Yield |

|---|---|---|---|---|---|

| 1 | 2,4,6-Trichloropyrimidine | Phenylboronic pinacol ester derivative | Regioselective Suzuki Coupling | 4-Aryl-2,6-dichloropyrimidine derivative | 34-66% |

| 2 | 4-Aryl-2,6-dichloropyrimidine derivative | 2-Hydroxyphenylboronic acid | Double Suzuki Coupling | 2,6-bis(2-Hydroxyphenyl)-4-arylpyrimidine ligand | 50-78% |

| 3 | Resulting Ligand from Step 2 | Boron trifluoride diethyl etherate (BF₃·OEt₂) | Complexation | Pyrimidine-based Boron Complex (TADF Emitter) | 20-68% |

Role in Advanced Organic Synthesis Methodologies

Building Blocks for Complex Organic Architectures

This compound is a highly versatile building block for constructing complex organic molecules. The three bromine atoms serve as functional handles that can be selectively replaced through various cross-coupling reactions, allowing for the programmed assembly of trisubstituted pyrimidines with diverse functionalities. The differential reactivity of the bromine atoms—with those at the C4 and C6 positions being more susceptible to substitution than the one at the C2 position—is a key feature that synthetic chemists exploit to achieve regioselectivity. nih.gov

This controlled, stepwise functionalization is critical in fields like medicinal chemistry and materials science, where the precise spatial arrangement of substituents dictates the molecule's function. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are commonly employed to form new carbon-carbon and carbon-nitrogen bonds at the site of the C-Br bonds.

A clear example of this strategy is the synthesis of 2,4,6-trisubstituted pyrimidines from a trihalogenated precursor. nih.gov The process involves a sequence of Suzuki coupling reactions, each targeting specific positions on the pyrimidine core.

Illustrative Synthetic Sequence:

First Substitution (C4 Position): A Suzuki coupling is performed with a specific arylboronic acid derivative. Due to the higher reactivity of the C4 and C6 positions, the reaction selectively yields the monosubstituted product.

Second and Third Substitutions (C2 and C6 Positions): A subsequent Suzuki coupling is carried out with a different boronic acid, often requiring more forcing conditions to replace the remaining two less-reactive halogen atoms. This step typically installs the same substituent at both the C2 and C6 positions.

This sequential approach allows for the creation of complex A-B-C or A-B-A type substitution patterns around the central pyrimidine scaffold. This methodology has been successfully applied to generate libraries of compounds for screening in drug discovery and for developing materials with tailored electronic properties. nih.govresearchgate.net

| Starting Material | Key Reaction | Significance | Example Application |

|---|---|---|---|

| 2,4,6-Trihalopyrimidine | Sequential Suzuki Coupling | Allows for regioselective, stepwise introduction of different aryl groups. | Synthesis of TADF emitters for OLEDs nih.gov |

| 2,4,6-Trihalopyrimidine | Sonogashira Coupling | Enables the introduction of alkynyl groups, creating rigid, linear extensions to the core. | Construction of molecular wires and functional materials. |

| 2,4,6-Trihalopyrimidine | Buchwald-Hartwig Amination | Forms C-N bonds, attaching various amine-containing moieties. | Development of pharmacologically active compounds. nih.gov |

Development of Novel Synthetic Reagents

While this compound is overwhelmingly used as a structural scaffold or a versatile substrate in cross-coupling reactions, its direct conversion into a novel, isolable synthetic reagent is not a primary application documented in the literature. Its utility in the development of new chemical entities stems from its role as a platform upon which new molecules are built, rather than being transformed into a reagent itself (e.g., an organometallic reagent).

The development of novel compounds is achieved by reacting this compound with various reagents. For example, its reaction with organoboron compounds (in Suzuki coupling), terminal alkynes (in Sonogashira coupling), or amines (in Buchwald-Hartwig amination) leads to the creation of new, highly functionalized pyrimidine derivatives. These products can then be considered novel compounds for various applications.

The value of this compound in this context is its ability to act as a polyvalent electrophilic partner. The C-Br bonds are the sites of reaction, but the molecule as a whole provides the core structure. The development of new synthetic methodologies often focuses on expanding the scope of coupling partners that can be successfully attached to this and similar halogenated heterocyclic scaffolds, as well as improving the selectivity and efficiency of these transformations. Therefore, this compound is best described as a key enabler in the synthesis of novel molecules and materials, rather than a precursor to novel reagents.

Future Directions and Emerging Research Avenues for 2,4,6 Tribromopyrimidine

Innovations in Green Chemistry for Pyrimidine (B1678525) Synthesis

The synthesis of pyrimidine derivatives is undergoing a significant transformation, driven by the principles of green chemistry to minimize environmental impact and improve sustainability. rasayanjournal.co.in Traditional synthetic routes often involve hazardous reagents and solvents, but modern research is focused on developing cleaner, more efficient alternatives. rasayanjournal.co.in Innovations include the use of multicomponent reactions (MCRs), which enhance atom economy by combining three or more substrates in a single step to form complex products. nih.govfigshare.combohrium.com This approach, along with solvent-free reaction conditions and the use of eco-friendly solvents like water or ethanol (B145695), is becoming more prevalent. researchgate.netjmaterenvironsci.com

A key area of development is the use of sustainable starting materials. For instance, iridium-catalyzed multicomponent synthesis allows for the creation of pyrimidines from alcohols, which can be sourced from indigestible biomass (lignocellulose). nih.govfigshare.combohrium.com This method proceeds through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts. nih.govfigshare.com Mechanochemical synthesis, which uses mechanical force (e.g., ball-milling) to drive reactions, represents another solvent-free and energy-efficient strategy for constructing pyrimidine-fused ring systems like pyrimido[4,5-b]quinolines. rsc.org

Catalysis is central to these green methodologies. Researchers are exploring various catalysts, including nanocatalysts, organocatalysts, and biocatalysts, to facilitate pyrimidine synthesis under milder and more environmentally benign conditions. researchgate.neteurekaselect.com For example, a study on the related compound 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558) highlighted a green approach using phase transfer catalysts for regioselective functionalization. Such strategies reduce waste, shorten reaction times, and simplify workup procedures, aligning with the core tenets of sustainable chemistry. rasayanjournal.co.in

| Green Chemistry Approach | Key Features | Example Catalyst/Condition | Source |

| Multicomponent Reactions | High atom economy, reduced steps, combinatorial libraries. | Iridium-pincer complexes. nih.govfigshare.com | nih.govfigshare.combohrium.com |

| Alternative Solvents | Use of water, ethanol, or solvent-free conditions. | Aqueous ethanol with L-Proline. researchgate.net | researchgate.netjmaterenvironsci.com |

| Mechanochemistry | Solvent-free, energy-efficient. | Ball-milling without catalyst. rsc.org | rsc.org |

| Renewable Feedstocks | Use of biomass-derived alcohols. | PN5P-Ir-pincer complexes. nih.govfigshare.com | nih.govfigshare.combohrium.com |

| Novel Catalysis | Heterogeneous, recyclable catalysts, milder conditions. | Nanocrystalline MgO in water. eurekaselect.com | researchgate.neteurekaselect.com |

Integration of Artificial Intelligence and Machine Learning in Pyrimidine Design

In the context of pyrimidine design, AI models are employed for a variety of tasks. Deep generative models, such as the conditional transformer neural network SyntaLinker, have been used to design new pyrrolo[2,3-d]pyrimidine derivatives as selective inhibitors for specific biological targets like the TANK binding kinase 1 (TBK1). nih.gov ML algorithms, including random forest and partial least squares regression, can develop predictive models for the physicochemical and biological properties of pyrimidine derivatives, such as their efficacy as corrosion inhibitors. researchgate.netresearchgate.net These models help identify the key molecular descriptors that govern a compound's activity. researchgate.net

The integration of AI spans the entire drug design pipeline, from high-throughput virtual screening to predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. mdpi.compremierscience.com By building robust Quantitative Structure-Activity Relationship (QSAR) models, ML tools can screen large virtual libraries of pyrimidine-based compounds to prioritize candidates with the highest potential for success in clinical trials. nih.gov This data-driven approach not only accelerates the discovery of lead compounds but also allows for the optimization of molecules with improved potency, selectivity, and pharmacokinetic profiles. mdpi.comnih.gov

| AI/ML Application | Description | Example | Source |

| De Novo Drug Design | Generative models create novel molecular structures with desired properties. | Designing TBK1 inhibitors with pyrrolo[2,3-d]pyrimidine scaffold. nih.gov | nih.gov |

| Property Prediction | ML algorithms predict biological activity, toxicity, or material properties. | Predicting corrosion inhibition efficiency of pyrimidines. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Virtual Screening | AI-driven screening of large compound libraries to identify potential hits. | Ranking genes and identifying promising drug targets. nih.gov | nih.gov |

| QSAR Modeling | Developing models that correlate chemical structure with biological activity. | Using Random Forest and Support Vector Machines to build predictive models. nih.gov | nih.gov |

Exploration of Novel Catalytic Systems for Functionalization

The functionalization of the pyrimidine core is critical for synthesizing diverse derivatives with tailored properties. 2,4,6-Tribromopyrimidine, with its three reactive sites, is an ideal substrate for such transformations. A major focus of current research is the development of novel catalytic systems for direct C–H functionalization, which offers a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govresearchgate.net

Transition metal catalysis, particularly with palladium (Pd), ruthenium (Ru), and iridium (Ir), has been instrumental in this area. nih.gov Palladium-catalyzed reactions have been developed for the regioselective C5-arylation and olefination of 2-aminopyrimidines. rsc.org Ruthenium-based catalysts, such as [RuCl2(p-cymene)]2, have been effectively used for the C-H arylation of various N-heterocycles, including pyrimidyl indoles. mdpi.com These methods often allow for the functionalization of positions on the pyrimidine ring that are otherwise difficult to access. nih.gov

Recent advances have also led to the development of catalytic systems that operate under milder conditions or offer unique reactivity. For instance, iridium-catalyzed borylation has been used as a key step in a directing group-free synthesis of highly functionalized heteroaromatics. nih.gov Researchers are also exploring metal-free catalytic systems and photocatalysis to achieve C-H functionalization under more sustainable conditions. researchgate.net The development of these novel catalytic methods is crucial for efficiently converting this compound into a wide array of complex molecules for biological and materials science applications. mdpi.commdpi.com

| Catalytic System | Transformation | Position Functionalized | Source |

| Palladium (Pd) | Arylation, Olefination | C5 | rsc.org |

| Ruthenium (Ru) | Arylation | C2 of indole (B1671886) directed by pyrimidine | mdpi.com |

| Iridium (Ir) | Borylation | C3 of pyridine (B92270) core | nih.gov |

| Copper (Cu) | Cyclization with nitriles | Polysubstituted pyrimidines | mdpi.com |

| Gold (Au) | Cascade reactions | Polysubstituted pyrimidines | mdpi.com |

Expansion of Biological and Materials Applications of Pyrimidine Derivatives

The versatile pyrimidine scaffold is a cornerstone of many biologically active compounds and advanced materials. researchgate.netnbinno.com Derivatives of this compound are being explored for a continually expanding range of applications, driven by their ability to interact with diverse biological targets and their useful physicochemical properties. nih.govnih.govnih.gov

In medicinal chemistry, pyrimidine derivatives are prominent in anticancer drug discovery. mdpi.comnih.govmdpi.com They serve as privileged scaffolds for developing kinase inhibitors (e.g., EGFR-TKIs), antimetabolites, and dual-target inhibitors that can overcome drug resistance. ijsat.orgmdpi.comnih.gov Novel 2,4,6-trisubstituted pyrimidines have shown significant anti-proliferative potency against cancer cells. nih.gov Beyond oncology, these derivatives are being investigated for a wide spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and antimalarial properties. nih.govnih.gov For example, specific 2,4,6-trisubstituted pyrimidines have been synthesized as antifilarial agents that inhibit topoisomerase II, and others have demonstrated potent antiamoebic activity. nih.govnih.gov

In materials science, the unique electronic properties of the pyrimidine ring are being harnessed for new applications. researchgate.net Pyrimidine-containing compounds have been employed as fluorescent zinc detectors and as materials with electrogenerated chemiluminescent properties suitable for organic light-emitting diodes (OLEDs). researchgate.net The ability to systematically modify the pyrimidine core through functionalization allows for the fine-tuning of its optical and electronic properties, opening doors to the development of novel sensors, organic electronics, and functional polymers.

| Application Area | Specific Use | Example Compound Class | Source |

| Medicinal Chemistry | Anticancer Agents | EGFR Kinase Inhibitors, Topoisomerase II Inhibitors. | nih.govnih.govnih.gov |

| Antimicrobial Agents | Antibacterial, Antiamoebic, Antifilarial agents. | nih.govnih.govnih.gov | |

| Anti-inflammatory | IL-6 and IL-8 Inhibitors. | nih.gov | |

| Materials Science | Organic Electronics | Electrogenerated chemiluminescence for OLEDs. | researchgate.net |

| Sensors | Fluorescent zinc detectors. | researchgate.net |

常见问题

Q. Advanced